molecular formula C13H13N3O2 B12935658 N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide CAS No. 144465-03-2

N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide

Cat. No.: B12935658
CAS No.: 144465-03-2
M. Wt: 243.26 g/mol
InChI Key: GDEUPSRHIIWHAY-UHFFFAOYSA-N
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Description

N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide is a heterocyclic compound that features a pyrazine ring substituted with a methoxyphenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide typically involves the condensation of pyrazin-2-amine with 4-methoxybenzoyl chloride, followed by acetylation. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the pyrazine ring.

    N-(5-Methylpyrazin-2-yl)acetamide: Similar structure but with a methyl group instead of a methoxyphenyl group.

Uniqueness

N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide is unique due to the presence of both the methoxyphenyl and pyrazine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with simpler analogs .

Properties

CAS No.

144465-03-2

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-[5-(4-methoxyphenyl)pyrazin-2-yl]acetamide

InChI

InChI=1S/C13H13N3O2/c1-9(17)16-13-8-14-12(7-15-13)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3,(H,15,16,17)

InChI Key

GDEUPSRHIIWHAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(N=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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